Oct-4-ene-3,6-dione is a dicarbonyl compound characterized by the presence of two ketone functional groups located at the 3 and 6 positions of a linear octene chain. Its molecular formula is , and it is often represented structurally as follows:
textO ||CH3-C-CH=CH-CH2-C-CH=CH2 || O
This compound is notable for its unsaturated carbon chain, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.
Research indicates that derivatives of oct-4-ene-3,6-dione exhibit biological activity. For instance, similar compounds have shown neuroprotective effects in models of ischemic stroke. They may reduce oxidative stress markers and improve neuronal survival rates. Specifically, cholest-4-ene-3,6-dione has been identified as having neuroprotective properties by decreasing reactive oxygen species production and enhancing lipid metabolism in cellular models .
Several methods exist for synthesizing oct-4-ene-3,6-dione:
Oct-4-ene-3,6-dione has potential applications in various fields:
Studies focusing on the interactions of oct-4-ene-3,6-dione with biological systems have revealed interesting insights into its mechanism of action. For example, its ability to modulate oxidative stress pathways suggests potential therapeutic roles in conditions characterized by oxidative damage. Interaction studies often involve assessing its effects on cellular signaling pathways related to inflammation and apoptosis.
Oct-4-ene-3,6-dione shares structural similarities with several other dicarbonyl compounds. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Cholest-4-ene-3,6-dione | Steroidal structure | Exhibits neuroprotective effects in ischemic models |
Octa-2,4-diene-1,5-dione | Linear diene | Higher reactivity due to additional double bonds |
Cyclohexane-1,2-dione | Cyclic structure | Different reactivity patterns due to ring strain |
Oct-4-ene-3,6-dione is unique due to its linear structure combined with two ketone functionalities positioned at specific intervals along the carbon chain. This configuration allows it to participate in a variety of
Catalytic oxidation of alkenes and alcohols remains the most direct route to oct-4-ene-3,6-dione derivatives. The modified Jones oxidation has emerged as a highly efficient method for converting steroidal 5-en-3β-ols into 4-ene-3,6-diones in a two-phase system. This protocol employs chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄) in acetone/water, enabling rapid oxidation (1–2 hours) with yields exceeding 77%. The mechanism involves the formation of a chromic acid intermediate, which abstracts a hydrogen atom from the alcohol substrate, leading to the generation of a carbonyl group via a six-membered cyclic transition state.
A comparative analysis of oxidation methods reveals distinct advantages of the Jones protocol over traditional alternatives:
Method | Catalyst | Yield (%) | Reaction Time | Selectivity |
---|---|---|---|---|
Modified Jones | CrO₃/H₂SO₄ | 77–89 | 1–2 h | High |
Swern Oxidation | (COCl)₂/DMSO | 60–75 | 3–6 h | Moderate |
TEMPO/NaClO | TEMPO/NaClO | 65–80 | 4–8 h | Variable |
The regioselectivity of the Jones oxidation is attributed to the stabilization of partial positive charges at the C3 and C6 positions during the oxidation of steroidal substrates. For non-steroidal systems, such as 2,2,7,7-tetramethyl-oct-4-ene-3,6-dione (CAS 29100-93-4), the reaction conditions are optimized to prevent over-oxidation of the alkene moiety. The molecular formula C₁₂H₂₀O₂ and exact mass 196.146 g/mol of this derivative highlight its structural compactness, which influences its reactivity in subsequent transformations.
Stereocontrol during alkene functionalization is critical for accessing enantiomerically pure oct-4-ene-3,6-dione derivatives. The Stevens rearrangement of nitrile-stabilized ammonium ylides, as demonstrated in the synthesis of (±)-tylophorine, provides a blueprint for stereoselective C–C bond formation adjacent to the dione system. This five-step sequence avoids protecting group manipulations and achieves high diastereoselectivity through conformational restriction of the ylide intermediate.
Recent advances in enantioselective catalysis have further enhanced stereochemical outcomes. For example, IDPi (iminodiphosphorimidate) catalysts enable the assembly of 1,4-dicarbonyl compounds with >90% enantiomeric excess (ee) by enforcing a chiral environment during nucleophilic attack of silyl ketene acetals. While developed for 1,4-diketones, this strategy is adaptable to oct-4-ene-3,6-dione synthesis by modifying the electrophilic partner. Key factors influencing stereoselectivity include:
Although direct biocatalytic routes to oct-4-ene-3,6-dione remain underexplored, microbial systems show promise for oxidizing sterol analogs. For instance, Stigmast-4-ene-3,6-dione (PubChem CID 5490007), a structurally related steroid, is biosynthesized in Gleditsia sinensis through cytochrome P450-mediated oxidation of stigmasterol. This pathway suggests that engineered enzymes could oxidize non-steroidal alkenes to yield enantiopure diones. Challenges include:
Ongoing work focuses on directed evolution of alcohol dehydrogenases and alkene monooxygenases to improve activity toward linear oct-4-ene precursors.
Solid-phase synthesis enables rapid diversification of oct-4-ene-3,6-dione scaffolds by immobilizing intermediates on polymeric supports. A representative strategy involves:
This approach minimizes purification steps and allows combinatorial library generation. For example, varying the ylide structure in step 2 produces derivatives with alkyl, aryl, or heteroaryl substituents at C2 and C7 positions.
Cholesterol oxidase enzymes serve as the primary catalysts in the biotransformation of cholesterol to various oxidized derivatives, including intermediates that can lead to oct-4-ene-3,6-dione formation [7] [12]. These enzymes belong to the flavin adenine dinucleotide-dependent oxidoreductase family and catalyze the oxidation of the 3β-hydroxyl group of cholesterol while simultaneously facilitating isomerization of the Δ5-6 double bond to the Δ4-5 position [44] [45].
The biotransformation mechanism proceeds through a two-step process where cholesterol oxidase first catalyzes the oxidation of cholesterol to sterol-5-en-3-one, followed by oxidation at the C6 position and subsequent Δ5 to Δ4 isomerization [5]. This process results in the formation of 6β-hydroperoxycholest-4-en-3-one as an unstable intermediate compound [15] [29]. The 6β-hydroperoxide intermediate undergoes spontaneous conversion with time extension, ultimately leading to the formation of more stable ketodione structures [5] [50].
Table 1: Cholesterol Oxidase-Mediated Biotransformation Mechanisms
Enzyme Source | Primary Product | Molecular Weight (kDa) | Optimal pH | Optimal Temperature (°C) | Conversion Yield (%) |
---|---|---|---|---|---|
Pseudomonas fluorescens | 6β-hydroperoxycholest-4-en-3-one | 58-60 | 6.0-8.0 | 65 | 16 |
Chromobacterium sp. DS-1 | 6β-hydroperoxycholest-4-en-3-one | 58 | 7.0-7.5 | 65 | Not specified |
Burkholderia cepacia ST-200 | 6β-hydroperoxycholest-4-en-3-one | 60 | 7.0 | 60 | Enhanced 3-3.5x in organic solvents |
Pseudomonas aeruginosa PA157 | 6β-hydroperoxycholest-4-en-3-one | Not specified | 7.5-8.0 | 70 | High Vmax (15.9 μmol/min/mg) |
Rhodococcus erythropolis PR4 | cholest-4-en-3-one / 6β-hydroperoxycholest-4-en-3-one | ~51.9 | Not specified | Not specified | Variable |
The cholesterol oxidase from Pseudomonas fluorescens demonstrates unique dioxygenase activity, utilizing molecular oxygen to form the 6β-hydroperoxide intermediate rather than the conventional cholest-4-en-3-one product [15]. This enzyme consumes 2 mol of oxygen and produces 1 mol of hydrogen peroxide for every 1 mol of cholesterol oxidized [29]. The mechanism involves flavoprotein-mediated oxidation where the enzyme acts as both a 3β-hydroxysteroid oxidase and a flavoprotein dioxygenase [15] [35].
Pseudomonas fluorescens plays a crucial role in steroidal backbone modification through its specialized enzymatic machinery capable of transforming cholesterol into various intermediates relevant to oct-4-ene-3,6-dione biosynthesis [16] [42]. The bacterium employs a comprehensive steroid degradation pathway that involves multiple enzymatic steps, each contributing to the structural modification of the steroid backbone [21] [24].
The transformation process initiated by Pseudomonas fluorescens involves the sequential modification of cholesterol through several key intermediates [42]. The bacterial degradation pathway includes the formation of cholest-5-en-3-one, cholest-4-en-3-one, 26-hydroxycholest-4-en-3-one, androsta-1,4-dien-3,17-dione, cholest-4-en-3-one-26-oic acid, chol-4-en-3-one-24-oic acid, pregn-4-en-3-one-20-carboxylic acid, and pregna-1,4-dien-3-one-20-carboxylic acid [42].
Table 2: Pseudomonas fluorescens Steroid Transformation Products
Starting Material | Intermediate/Product | Reaction Type | Enzyme Class |
---|---|---|---|
Cholesterol | cholest-5-en-3-one | Initial oxidation | Cholesterol oxidase |
Cholesterol | 6β-hydroperoxycholest-4-en-3-one | Peroxidation | Cholesterol oxidase (dioxygenase activity) |
Cholesterol | cholest-4-en-3-one | Isomerization | Δ5-3-ketosteroid isomerase |
Cholesterol | 26-hydroxycholest-4-en-3-one | Side chain hydroxylation | Cytochrome P450 |
Cholesterol | androsta-1,4-dien-3,17-dione | Ring degradation | 3-ketosteroid dehydrogenase |
Cholesterol | cholest-4-en-3-one-26-oic acid | Side chain oxidation | Multiple oxidases |
The steroid degradation process in Pseudomonas fluorescens follows the well-established 9,10-seco pathway, which involves the systematic breakdown of the steroid ring system [24] [32]. The initial steps focus on the modification of the A and B rings, while subsequent reactions target the side chain degradation through β-oxidation-like processes [32] [56]. The bacterium produces various enzymes including 3-ketosteroid 9α-hydroxylase and 3,4-dihydroxy-9,10-seconandrosta-1,3,5(10)-trien-9,17-dione dioxygenase, which are crucial for steroid nucleus degradation [24].
The metabolic capabilities of Pseudomonas fluorescens extend to the production of cholesteryl formate and other specialized metabolites through bacteria-mediated cholesterol metabolism [16]. The formation of these compounds involves complex enzymatic processes that likely include esterification enzymes capable of attaching functional groups to the cholesterol molecule [16]. The bacterium demonstrates versatility in converting cholesterol into chemically diverse metabolites through intricate enzymatic processes [16].
The enzymatic isomerization processes leading to Δ4-3-ketosteroid formation represent critical steps in the biosynthetic pathway toward oct-4-ene-3,6-dione [11] [13]. These processes involve specialized enzymes that catalyze the conversion of Δ5-3-ketosteroids to their corresponding Δ4 isomers through well-characterized mechanisms [47] [49].
The Δ5-3-ketosteroid isomerase catalyzes the isomerization of Δ5-3-ketosteroids to Δ4-3-ketosteroids through intramolecular transfer of the C4β proton to the C6β position via a dienolic intermediate [11] [47]. The mechanism proceeds through a diffusion-controlled process within an environment shielded from solvent, utilizing specific catalytic residues to facilitate proton transfer [11] [47].
The catalytic mechanism involves Asp38 as the catalytic base that abstracts the C4β proton from the steroid substrate, while Tyr14 functions as the general acid [11]. The reaction proceeds through the formation of a carbanionic intermediate where the activation energy of proton transfer is reduced by the presence of Asp103 and Tyr16, which form strong low barrier hydrogen bonds to the dienolic intermediate [47]. The resulting dienolate intermediate is stabilized by hydrogen bonds provided by Tyr16 and Asp103 to the C3 oxyanion [47].
Table 3: Enzymatic Isomerization Processes in Δ4-3-ketosteroid Formation
Enzyme | Substrate | Product | Mechanism | Key Residues |
---|---|---|---|---|
Δ5-3-ketosteroid isomerase | cholest-5-en-3-one | cholest-4-en-3-one | Proton abstraction at C4β, dienolic intermediate | Asp38 (base), Tyr14 (acid) |
3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase | Δ5-3β-hydroxysteroids | Δ4-3-ketosteroids | NAD(P)+-dependent oxidation + isomerization | Multiple active sites |
Cholesterol oxidase (integrated) | Cholesterol → intermediate | cholest-4-en-3-one | Oxidation coupled with isomerization | His431, Tyr residues |
Ketosteroid isomerase (bacterial) | Δ5-3-ketosteroids | Δ4-3-ketosteroids | Asp-mediated proton transfer | Asp38 |
The 3β-hydroxysteroid dehydrogenase/Δ5-Δ4-isomerase represents a bifunctional enzyme system responsible for both the oxidation of 3β-hydroxysteroid precursors and their subsequent isomerization [39] [41]. This enzyme catalyzes the conversion of Δ5-3β-hydroxysteroid precursors into Δ4-ketosteroids, representing an essential step in the formation of all classes of active steroid hormones [41]. The enzyme system displays tissue-specific expression patterns and responds to various regulatory mechanisms including JAK-STAT, LH/hCG, ERα, AR, SF-1 and PPARα pathways [39].
The cytosolic sulfotransferase SULT2A1 demonstrates the capacity to catalyze the sulfation of Δ4-3-ketosteroids through a mechanism involving isomerization from the keto form to an enol form prior to sulfation [13]. This process requires the involvement of specific residues including His99 and Trp77, which cooperatively attract the proton at the C6 position in a manner similar to Asp38 in mediating ketosteroid isomerization [13]. The reaction mechanism involves the formation of a hydroxyl group through isomerization, which serves as the target for subsequent sulfation reactions [13].